1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S/c1-19-12-14-6-11(7-15-12)16-20(17,18)8-9-2-4-10(13)5-3-9/h2-7,16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFJKTFIZBDCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Fluorophenyl Intermediate:
Starting Material: 4-fluoroaniline
Reaction: Nitration followed by reduction to yield 4-fluoroaniline.
Conditions: Nitration with nitric acid and sulfuric acid, followed by reduction using hydrogen gas and a palladium catalyst.
-
Synthesis of the Methoxypyrimidinyl Intermediate:
Starting Material: 2-chloropyrimidine
Reaction: Methoxylation to introduce the methoxy group.
Conditions: Reaction with sodium methoxide in methanol.
-
Coupling Reaction:
Starting Materials: 4-fluoroaniline and 2-methoxypyrimidine
Reaction: Coupling via a sulfonamide bond formation.
Conditions: Use of a sulfonyl chloride derivative and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Drug Design : The compound is being investigated as a pharmacophore for designing drugs targeting specific enzymes or receptors. Its structural features may enhance binding affinity and specificity towards biological targets.
- Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes, which is crucial for developing treatments for diseases where enzyme dysregulation is a factor .
Biological Studies
- Protein-Ligand Interactions : Research has focused on how this compound interacts with proteins, providing insights into its mechanism of action and potential therapeutic uses.
- Antitumor Activity : Similar compounds have been evaluated for their cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit anticancer properties .
Industrial Chemistry
- Synthesis Intermediate : It serves as an intermediate in synthesizing more complex organic molecules, which can be valuable in pharmaceutical manufacturing.
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro assays have shown that compounds similar to 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide effectively inhibit target enzymes involved in cancer metabolism. These studies provide a foundation for further exploration of this compound's potential as an anticancer agent .
- Synthetic Pathways : Research has documented various synthetic routes leading to the formation of this compound, highlighting its versatility as an intermediate in complex organic synthesis. For instance, reactions involving methanesulfonamide derivatives have demonstrated high yields and selectivity towards desired products .
- Biological Evaluations : Recent evaluations have focused on the cytotoxic effects against different cancer cell lines, indicating promising results that warrant further investigation into its therapeutic applications .
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide exerts its effects is largely dependent on its interaction with biological targets. It may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. The methanesulfonamide group is often crucial for binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Potential targets include kinases, proteases, and other enzymes involved in metabolic pathways.
Pathways: It may influence signaling pathways by modulating enzyme activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
- 1-(4-bromophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
- 1-(4-methylphenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
Comparison:
- Uniqueness: The presence of the fluorine atom in 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide can significantly alter its electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This can lead to differences in binding affinity, selectivity, and overall biological activity.
- Reactivity: Fluorine’s high electronegativity and small size can influence the compound’s stability and its interactions with biological targets, making it potentially more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
1-(4-Fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of a fluorophenyl and methoxypyrimidin moiety enhances its pharmacokinetic properties. The molecular formula is CHFNOS, with a molecular weight of approximately 285.30 g/mol.
Research indicates that compounds similar to this compound often act through the inhibition of specific enzymes or receptors. For instance, sulfonamides can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The pyrimidine ring may interact with various biological targets, potentially affecting cellular signaling pathways.
Anticancer Activity
Recent studies have shown that pyrimidine derivatives exhibit significant anticancer properties. For example, compounds related to this structure have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study focusing on similar pyrimidine compounds demonstrated their efficacy in reducing tumor growth in xenograft models by modulating key signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Activity
Sulfonamide compounds are historically known for their antibacterial properties. The biological activity of this compound against bacterial strains has been evaluated, showing promising results against Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of folate synthesis, crucial for bacterial growth.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A notable case study involved the evaluation of several pyrimidine derivatives, including this compound, in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics. This suggests a potential for development as a novel anticancer agent.
Case Study: Antimicrobial Properties
In another study assessing the antimicrobial efficacy of methanesulfonamide derivatives, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This highlights its potential as an alternative therapeutic option in treating resistant bacterial infections.
Q & A
Q. What are the validated synthetic routes for 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of the fluorophenyl moiety with a methanesulfonamide precursor.
- Step 2: Functionalization of the pyrimidine ring with a methoxy group.
- Step 3: Final assembly via nucleophilic substitution or condensation reactions.
Q. Optimization Parameters :
Methodological Guidance : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. Yields >70% are achievable with strict control of anhydrous conditions .
Q. How is structural integrity confirmed for this compound?
Analytical Workflow :
NMR Spectroscopy :
- ¹H NMR : Verify integration ratios for aromatic protons (4-fluorophenyl: δ 7.2–7.8 ppm) and pyrimidine protons (δ 8.1–8.5 ppm).
- ¹³C NMR : Confirm methoxy (δ 55–60 ppm) and sulfonamide (δ 110–120 ppm) carbons .
Mass Spectrometry (MS) : Match molecular ion peaks (e.g., [M+H]⁺) to the theoretical molecular weight (e.g., C₁₈H₁₇FN₃O₃S: ~382.4 g/mol) .
Elemental Analysis : Ensure <0.4% deviation for C, H, N, S content .
Purity Criteria : HPLC purity ≥95% (C18 column, acetonitrile/water gradient) .
Q. What preliminary biological screening assays are recommended for this compound?
In Vitro Assays :
- Enzyme Inhibition : Test against COX-2 or kinases using fluorogenic substrates (IC₅₀ determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 μM indicating potential therapeutic relevance .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability.
Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
SAR Strategy :
- Core Modifications : Replace the methoxy group with ethoxy or halogen substituents to assess steric/electronic effects.
- Substituent Screening : Introduce bioisosteres (e.g., replacing fluorophenyl with chlorophenyl) and compare IC₅₀ values.
- Computational Tools : Perform molecular docking (AutoDock Vina) to predict binding modes with COX-2 (PDB: 3LN1) .
Data Interpretation : Correlate logP values (calculated via ChemDraw) with cellular permeability trends .
Q. How to resolve contradictions in biological activity data across different assay systems?
Case Example : Discrepancies in IC₅₀ values between enzymatic and cell-based assays may arise from:
- Membrane Permeability : Use PAMPA assay to quantify passive diffusion.
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation .
- Assay Conditions : Standardize ATP concentrations (kinase assays) or serum levels (cell cultures) to minimize variability .
Mitigation : Validate findings across ≥3 independent replicates and use orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
Key Parameters :
| Parameter | Target | Method |
|---|---|---|
| Half-life (t₁/₂) | >4 hours | Rat PK studies (IV/oral dosing) |
| Plasma Protein Binding | <90% | Equilibrium dialysis |
| Metabolic Stability | >30% remaining after 1h (microsomes) | LC-MS/MS analysis |
Q. Structural Tweaks :
- Introduce methyl groups to block metabolic hotspots (e.g., para positions on aryl rings).
- Replace sulfonamide with sulfone to reduce renal toxicity .
Q. How to address low yields in scaled-up synthesis?
Root Causes :
Q. Process Optimization :
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Mixing | Magnetic stirrer | Overhead stirring (500 rpm) |
| Purification | Column chromatography | Recrystallization (ethanol/water) |
Yield Improvement : Transition from batch to flow chemistry for exothermic steps .
Q. What crystallographic techniques characterize the solid-state structure of this compound?
Methods :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). Resolve torsion angles between the pyrimidine and fluorophenyl moieties .
- PXRD : Compare experimental vs. simulated patterns to detect polymorphs.
Q. Key Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.21 Å, b=12.34 Å, c=15.67 Å |
| Hydrogen Bonding | N–H···O (2.89 Å) stabilizes sulfonamide conformation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
